molecular formula C19H22N2O B5869407 2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole

2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole

Cat. No. B5869407
M. Wt: 294.4 g/mol
InChI Key: MQHVSZLKHDSULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, its potential as a lead compound for the development of new drugs could be explored.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole can be achieved through a multi-step process involving the condensation of 4-methoxybenzaldehyde and 3-methylbutanal, followed by the reaction with o-phenylenediamine in the presence of a catalyst. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-benzimidazole has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(2)12-13-21-18-7-5-4-6-17(18)20-19(21)15-8-10-16(22-3)11-9-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHVSZLKHDSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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